molecular formula C23H16FN3O3S B2988918 N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 921826-64-4

N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide

Cat. No. B2988918
CAS RN: 921826-64-4
M. Wt: 433.46
InChI Key: OJLXHVKSTKSUBI-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H16FN3O3S and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) reported the synthesis of a series of compounds for their in vitro antituberculosis activity. Among these, a compound closely related to N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide showed promise against Mycobacterium tuberculosis, with significant activity in various assays.

Synthesis of Novel Compounds for Potential Therapeutic Applications

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from benzofuran, which include analogues of N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide. These compounds were investigated for their potential as anti-inflammatory and analgesic agents.

Development of Polycyclic Heteroaromatic Compounds

Patankar et al. (2008) discussed the utilization of related benzofuran compounds for the synthesis of novel polycyclic heteroaromatic compounds, including those with pyridine and thiazole structures. This research contributes to the development of diverse chemical structures for various scientific applications.

Anticancer Activity

A study by Kumbhare et al. (2014) synthesized isoxazole derivatives of a compound similar to N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide. These compounds exhibited significant anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of these derivatives.

Orexin Receptor Antagonism

Research by Piccoli et al. (2012) investigated the effects of compounds, including one structurally related to the chemical of interest, as orexin receptor antagonists. These compounds were evaluated for their potential in treating binge eating and other eating disorders.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O3S/c1-29-18-6-2-5-15-10-19(30-21(15)18)22(28)27(13-14-4-3-9-25-12-14)23-26-17-8-7-16(24)11-20(17)31-23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLXHVKSTKSUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide

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